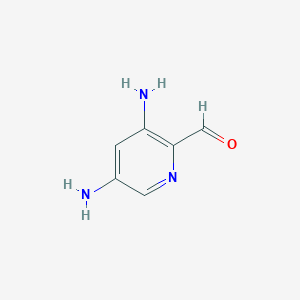
3,5-Diaminopyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diaminopyridine-2-carbaldehyde is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two amino groups at the 3rd and 5th positions and an aldehyde group at the 2nd position on the pyridine ring. It is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminopyridine-2-carbaldehyde typically involves the nucleophilic substitution of halogenated pyridine derivatives followed by reduction reactions. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group through nucleophilic substitution, and the nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diaminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions, forming Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aldehydes, ketones.
Major Products Formed:
Oxidation: 3,5-Diaminopyridine-2-carboxylic acid.
Reduction: 3,5-Diaminopyridine-2-methanol.
Substitution: Schiff bases.
Aplicaciones Científicas De Investigación
3,5-Diaminopyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Diaminopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can form Schiff bases with amino acids and proteins, potentially altering their function and activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
2,3-Diaminopyridine: Similar in structure but lacks the aldehyde group at the 2nd position.
3,4-Diaminopyridine: Similar in structure but has amino groups at the 3rd and 4th positions instead of the 3rd and 5th positions.
2,6-Diaminopyridine: Similar in structure but has amino groups at the 2nd and 6th positions
Uniqueness: 3,5-Diaminopyridine-2-carbaldehyde is unique due to the presence of both amino groups and an aldehyde group on the pyridine ring, which imparts distinct reactivity and potential for forming various derivatives. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3,5-diaminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,7-8H2 |
Clave InChI |
JOBLGQPXZCTDDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1N)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















